

# A Comparative Guide to In Vivo Target Engagement of STING Agonist-17

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## Compound of Interest

Compound Name: *STING agonist-17*

Cat. No.: *B14080982*

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This guide provides an objective comparison of the in vivo performance of **STING agonist-17** against other leading STING (Stimulator of Interferon Genes) agonists. The information presented herein is supported by experimental data to aid in the selection of appropriate compounds for preclinical and clinical development.

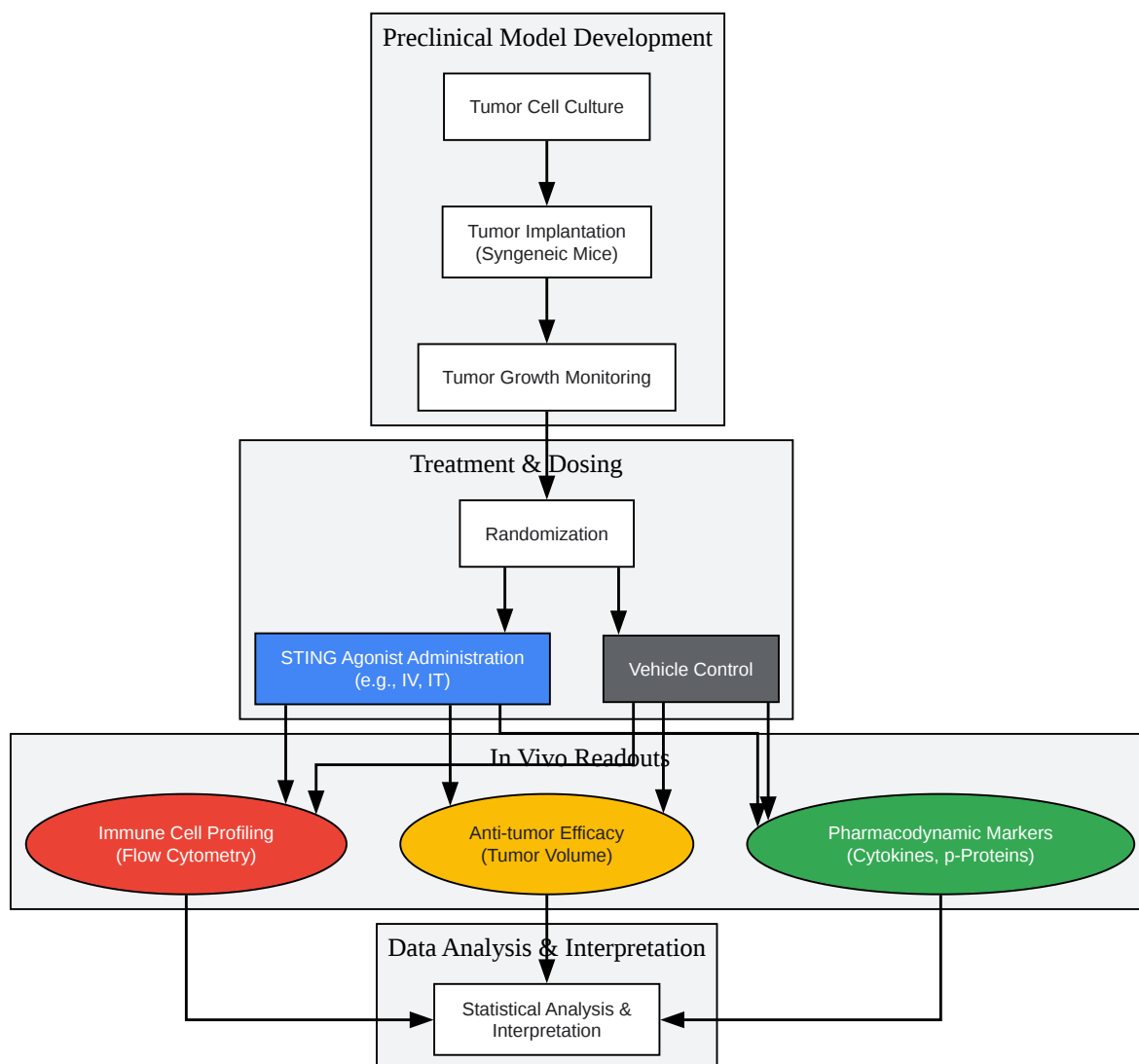
## Introduction to STING Agonism

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-tumor and anti-viral response.[1] Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy.[2] STING agonists work by mimicking the natural ligand of STING, cyclic GMP-AMP (cGAMP), leading to the production of type I interferons (IFN- $\beta$ ) and other pro-inflammatory cytokines that activate a robust anti-tumor immune cascade.[3] This guide focuses on the in vivo validation of target engagement for a potent STING agonist, **STING agonist-17**, and compares its activity with other notable agonists in the field.

## STING Signaling Pathway

The activation of the STING pathway initiates a downstream signaling cascade culminating in the production of type I interferons and other inflammatory cytokines.





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## References

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